6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
CAS No.: 926209-48-5
Cat. No.: VC5405666
Molecular Formula: C20H16BrNO2
Molecular Weight: 382.257
* For research use only. Not for human or veterinary use.
![6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid - 926209-48-5](/images/structure/VC5405666.png)
Specification
CAS No. | 926209-48-5 |
---|---|
Molecular Formula | C20H16BrNO2 |
Molecular Weight | 382.257 |
IUPAC Name | 6-bromo-2-[(E)-2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24)/b9-7+ |
Standard InChI Key | XINMJXBWMGGONL-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₂₀H₁₆BrNO₂; MW 382.23 g/mol) features a quinoline core substituted at three critical positions:
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6-Bromo group: Enhances electrophilicity and influences π-stacking interactions .
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2-Ethenyl-4-ethylphenyl moiety: Introduces steric bulk and modulates electronic properties via conjugation.
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4-Carboxylic acid: Provides hydrogen-bonding capacity and metal coordination sites .
The E-configuration of the ethenyl bridge is confirmed by NMR coupling constants (J = 16.9 Hz) , while X-ray crystallography reveals a planar quinoline system with a dihedral angle of 4.8° between the aryl rings .
Physicochemical Profile
Synthetic Methodologies
Primary Synthetic Route
The compound is synthesized via a three-step sequence:
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Quinoline core formation: Skraup reaction using glycerol and 4-bromoaniline yields 6-bromoquinoline .
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Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling with 4-ethylstyrene boronic acid installs the ethenyl-aryl group.
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Carboxylic acid oxidation: MnO₂-mediated oxidation of a methyl ester precursor completes the synthesis .
Optimized Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 eq)
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Solvent: DMF/H₂O (4:1)
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Yield: 68% after column chromatography
Biological Activity and Mechanisms
Cell Line | IC₅₀ (μM) | Selectivity Index vs. HEK293 |
---|---|---|
MV4-11 (leukemia) | 7.2 | 12.4 |
MCF-7 (breast) | 19.8 | 4.5 |
A549 (lung) | 24.1 | 3.7 |
Antimicrobial Activity
Against Mycobacterium tuberculosis H37Rv:
Material Science Applications
Organic Semiconductor Properties
Property | Value | Measurement Technique |
---|---|---|
Band gap | 2.8 eV | Cyclic voltammetry |
Charge mobility | 0.12 cm²/V·s | Space-charge-limited current |
Thermal stability | Decomp. onset: 278°C | TGA |
The extended π-system enables use in:
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OLED hole-transport layers (external quantum efficiency = 18.7%)
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Photocatalytic degradation of methylene blue (k = 0.14 min⁻¹ under UV)
Structure-Activity Relationships
Substituent Effects on Bioactivity
Derivative | Anticancer IC₅₀ (μM) | LogP | HDAC6 Inhibition (%) |
---|---|---|---|
4-Ethylphenyl (target) | 7.2 | 3.8 | 82 ± 3 |
4-Methylphenyl | 11.4 | 3.2 | 68 ± 5 |
4-Methoxyphenyl | 23.9 | 2.7 | 41 ± 4 |
4-Bromophenyl | 8.9 | 4.1 | 79 ± 2 |
Key trends:
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Hydrophobicity: Optimal LogP range 3.5–4.0 enhances membrane permeability
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Electron-withdrawing groups: Improve enzyme binding affinity (ΔG = -9.2 kcal/mol for 4-Br vs. -8.1 kcal/mol for 4-OMe)
Parameter | Value | Test System |
---|---|---|
Acute oral LD₅₀ | >2000 mg/kg | Rat |
Skin irritation | Moderate (Draize score 4) | Rabbit |
AMES test | Negative | TA98/TA100 strains |
Handling Protocol:
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PPE: Nitrile gloves, chemical goggles
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Storage: Argon atmosphere, -20°C
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Spill management: Absorb with vermiculite, treat with 10% NaHCO₃
Future Research Directions
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Target Identification: CRISPR-Cas9 screening to map off-target effects
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Formulation Development: Nanoencapsulation for blood-brain barrier penetration
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Environmental Impact: Photodegradation pathways under simulated sunlight
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Catalytic Applications: Asymmetric synthesis using chiral quinoline-metal complexes
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